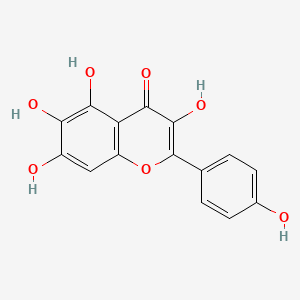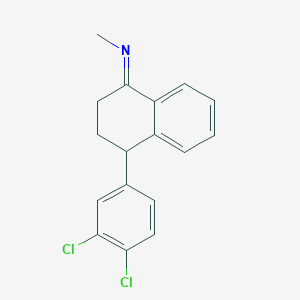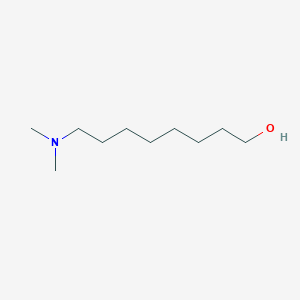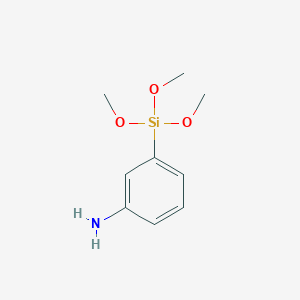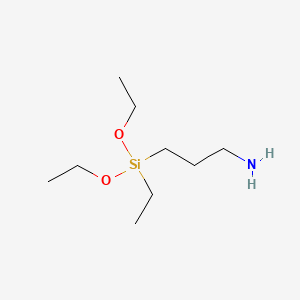
3-(Diethoxy(ethyl)silyl)propan-1-amine
Overview
Description
3-(Diethoxy(ethyl)silyl)propan-1-amine is an organosilicon compound that features a silicon atom bonded to an ethyl group, two ethoxy groups, and a propan-1-amine group
Biochemical Analysis
Cellular Effects
It has been used in the modification of surface properties of porous hollow organosilica particles, enhancing their application in biosensing and drug delivery systems
Molecular Mechanism
It is known to be involved in the production of graphene aerogels with exceptional properties such as elasticity, durability, and multi-functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxy(ethyl)silyl)propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene. The product is then purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial distillation columns and crystallizers to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the ethoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or tetrahydrofuran.
Substitution: Various halides or nucleophiles; reactions are performed under reflux conditions in solvents like toluene or dichloromethane.
Major Products:
Oxidation: The major products include silanol derivatives and siloxanes.
Reduction: The major products are the corresponding silanes.
Substitution: The products depend on the substituents introduced, such as alkyl or aryl silanes.
Scientific Research Applications
3-(Diethoxy(ethyl)silyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the preparation of hybrid materials.
Biology: This compound is utilized in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is explored for drug delivery systems and as a component in the development of medical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Diethoxy(ethyl)silyl)propan-1-amine involves its ability to form strong bonds with various substrates through its silicon atom. The ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds. This property makes it an effective coupling agent and modifier for surfaces and materials. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces and the formation of stable siloxane networks.
Comparison with Similar Compounds
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Diethoxy(methyl)silyl)propan-1-amine
Comparison: 3-(Diethoxy(ethyl)silyl)propan-1-amine is unique due to the presence of the ethyl group, which imparts different steric and electronic properties compared to its analogs. This difference can influence its reactivity and the properties of the materials it is used to modify. For example, the ethyl group can provide better compatibility with organic substrates and enhance the hydrophobicity of the resulting materials.
Properties
IUPAC Name |
3-[diethoxy(ethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-4-11-13(6-3,12-5-2)9-7-8-10/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFUBOZYDQIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290847 | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20723-29-9 | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20723-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


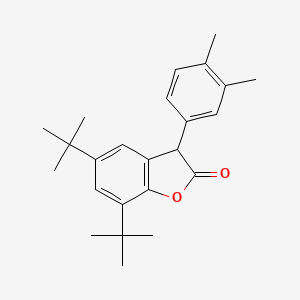
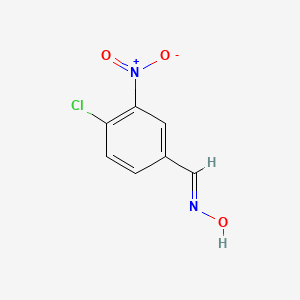

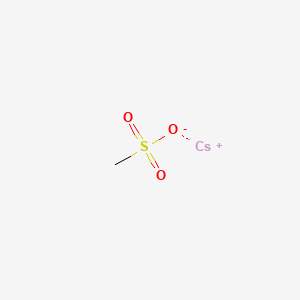
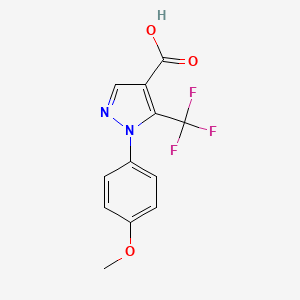
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)
